molecular formula C13H16BrNO3 B14768894 (R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester

(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester

Cat. No.: B14768894
M. Wt: 314.17 g/mol
InChI Key: JIWDHDGEKAAAQI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester is an organic compound that belongs to the class of malonamic acid derivatives. This compound features a brominated phenyl group, an ethyl ester, and a malonamic acid moiety, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester typically involves the following steps:

    Bromination of Ethylbenzene: Ethylbenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromoethylbenzene.

    Formation of Malonamic Acid: The brominated product is then reacted with malonic acid in the presence of a base like sodium ethoxide to form the malonamic acid derivative.

    Esterification: The final step involves esterification of the malonamic acid derivative with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

In industrial settings, the production of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the brominated phenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium amide (NaNH₂) or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the malonamic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ® N-[1-(4-Chloro-phenyl)-ethyl]-malonamic acid ethyl ester
  • ® N-[1-(4-Fluoro-phenyl)-ethyl]-malonamic acid ethyl ester
  • ® N-[1-(4-Methyl-phenyl)-ethyl]-malonamic acid ethyl ester

Uniqueness

® N-[1-(4-Bromo-phenyl)-ethyl]-malonamic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H16BrNO3

Molecular Weight

314.17 g/mol

IUPAC Name

ethyl 3-[[(1R)-1-(4-bromophenyl)ethyl]amino]-3-oxopropanoate

InChI

InChI=1S/C13H16BrNO3/c1-3-18-13(17)8-12(16)15-9(2)10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16)/t9-/m1/s1

InChI Key

JIWDHDGEKAAAQI-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)CC(=O)N[C@H](C)C1=CC=C(C=C1)Br

Canonical SMILES

CCOC(=O)CC(=O)NC(C)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.